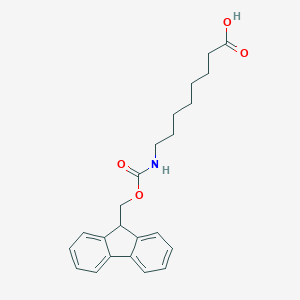

N-Fmoc-8-aminooctanoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQXRZXYWVQWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189813 | |

| Record name | Monascorubramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3627-51-8, 126631-93-4 | |

| Record name | Monascorubramin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascorubramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Fluorenylmethyloxycarbonyl)-8-amino-octanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONASCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ3PS53E2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Integration within Fmoc-Based Solid-Phase Peptide Synthesis (SPPS).chembk.comfluorochem.co.ukupf.eduresearchgate.netnih.gov

N-Fmoc-8-aminooctanoic acid is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This methodology involves the stepwise addition of amino acid residues to a growing peptide chain anchored to a solid resin support. altabioscience.compeptide.com The Fmoc protecting group on the α-amino group of the incoming amino acid prevents self-polymerization. altabioscience.com this compound can be incorporated at any position within a peptide sequence, serving as a spacer to introduce reporter groups, cytotoxic drugs, or other functionalities. beilstein-journals.orgbeilstein-journals.org

Optimization of Coupling Conditions for Fmoc-8-Aminooctanoic Acid.beilstein-journals.orgrsc.org

The efficient incorporation of this compound into a peptide sequence during SPPS relies on the optimization of coupling conditions to ensure complete amide bond formation. Key to this process is the activation of the carboxylic acid moiety.

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). rsc.org More advanced phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents such as (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (HATU) are also frequently employed, particularly for sterically hindered couplings. beilstein-journals.orgrsc.org

The choice of solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and the use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are also critical for reaction efficiency. beilstein-journals.orgrsc.org Research has shown that for the coupling of Fmoc-8-aminooctanoic acid, standard coupling protocols using HATU and DIPEA in DMF provide high yields. nih.gov

Table 1: Exemplary Coupling Conditions for this compound in SPPS

| Coupling Reagent | Additive | Base | Solvent | Reference |

|---|---|---|---|---|

| HATU | - | NMM | DMF/NMP | rsc.org |

| PyBOP | - | DIPEA | DMF | beilstein-journals.orgbeilstein-journals.org |

| EDC·HCl | Dimedone | DMAP | CH2Cl2 | rsc.org |

| DIC | HOBt | Collidine | DMF | nih.gov |

Fmoc Deprotection Mechanisms and Subsequent Reactivity.beilstein-journals.orgrsc.orgtotal-synthesis.comsigmaaldrich.cnnih.gov

The removal of the Fmoc protecting group is a crucial step in SPPS, enabling the subsequent coupling of the next amino acid residue. This deprotection is achieved through a base-catalyzed β-elimination reaction. altabioscience.comnih.gov A solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF, is used to remove the acidic proton at the C9 position of the fluorene (B118485) ring. rsc.orgnih.gov This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine to form a stable adduct that is washed away. nih.gov

The efficiency of Fmoc deprotection can be influenced by several factors, including the choice of base, solvent, and reaction time. nih.gov While piperidine is the standard, other bases like 4-methylpiperidine (B120128) have also been investigated as potentially less toxic alternatives. scielo.org.mx The polarity of the solvent also plays a role, with polar aprotic solvents like DMF and NMP facilitating the reaction. nih.gov

Once the Fmoc group is removed, the newly liberated primary amine of the 8-aminooctanoic acid residue is available for coupling with the next activated Fmoc-amino acid in the sequence, allowing for the continuation of peptide chain elongation. beilstein-journals.orgrsc.org

Solution-Phase Synthesis of this compound Derivatives.sigmaaldrich.cn

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant for the preparation of specific this compound derivatives. This approach offers advantages in terms of scalability and purification of intermediates.

For instance, the synthesis of N-Fmoc-2-(8-amino-1-hydroxyoctylidene)-5,5-dimethylcyclohexane-1,3-dione (Fmoc-Ddac-OH) was achieved in a one-step solution-phase reaction. rsc.org This involved the reaction of this compound with dimedone in the presence of EDC·HCl and 4-(dimethylamino)pyridine (DMAP) in dichloromethane (B109758) (CH2Cl2). rsc.org The product was then purified by flash column chromatography. rsc.org

Chemo-selective Functionalization and Orthogonal Protection Strategies.altabioscience.combeilstein-journals.orgrsc.orgtotal-synthesis.comsigmaaldrich.cn

The bifunctional nature of this compound allows for chemo-selective functionalization, where the carboxylic acid and the amine (after Fmoc removal) can be reacted independently. This is made possible through the use of orthogonal protecting groups, which can be removed under different conditions without affecting other protected functionalities in the molecule. altabioscience.com

The Fmoc group is base-labile, while side-chain protecting groups on other amino acid residues in the peptide are typically acid-labile (e.g., tert-butyl, trityl). altabioscience.com This orthogonality is fundamental to SPPS. altabioscience.com

Amide Bond Formation with the Carboxylic Acid Moiety.beilstein-journals.orgrsc.orgtotal-synthesis.com

The carboxylic acid group of this compound is readily available for amide bond formation. This reaction is typically achieved by activating the carboxylic acid, as described in the coupling conditions for SPPS (Section 2.1.1). In a broader context, this allows for the conjugation of this compound to amine-containing molecules, resins, or surfaces.

For example, this compound can be coupled to the free amino group of a resin-bound peptide. beilstein-journals.org This is a common strategy for introducing a linker at the N-terminus of a peptide.

Amine Derivatization Post-Fmoc Cleavage for Bioconjugation.beilstein-journals.orgrsc.orgtotal-synthesis.com

Following the removal of the Fmoc group, the resulting primary amine of the 8-aminooctanoic acid linker can be derivatized with a wide range of molecules for bioconjugation purposes. This includes the attachment of fluorophores, chelating agents for radiolabeling, or other bioactive molecules. beilstein-journals.org

In one study, after incorporating Fmoc-8-aminocaprylic acid into a peptide sequence and removing the Fmoc group, the exposed amine was coupled to N10-(trifluoroacetyl)pteroic acid, a folate derivative, for targeted drug delivery. beilstein-journals.org In another example, the free amine was used for the attachment of a fluorescent tag, tetraethylrhodamine B. beilstein-journals.org This highlights the versatility of the 8-aminooctanoic acid linker in constructing complex bioconjugates.

Introduction of Click Chemistry Handle Groups (e.g., azide (B81097), alkyne)

The functionalization of this compound and related structures with "click chemistry" handles, such as azides and alkynes, is crucial for their application in bioconjugation, peptidomimetic synthesis, and the construction of complex molecular architectures. These bioorthogonal groups allow for specific and efficient coupling reactions, like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), often in aqueous environments and in the presence of other functional groups. medchemexpress.comnih.gov

Azide groups can be introduced into amino acid scaffolds through various methods. A common strategy involves the conversion of a primary amine or a hydroxyl group into an azide. For instance, the synthesis of Fmoc-protected azido (B1232118) amino acids can be achieved from Fmoc-protected diamino acids via a diazo-transfer reaction. cam.ac.uk Reagents like imidazole-1-sulfonyl azide hydrochloride are utilized in a biphasic solvent system at a controlled pH to efficiently convert a primary amine to an azide group. cam.ac.uk This method is scalable and often yields products pure enough for direct use in solid-phase peptide synthesis. cam.ac.uk Another approach involves the activation of a hydroxyl group (e.g., from a serine derivative) using mesyl chloride, followed by substitution with sodium azide. nih.govwiley.com While effective, this pathway can sometimes lead to elimination byproducts. nih.govwiley.com A derivative, (R)-8-Azido-2-(Fmoc-amino)octanoic acid, is a commercially available reagent that already incorporates an azide handle, making it a ready-to-use building block for antibody-drug conjugates (ADCs) via click chemistry. medchemexpress.com

The introduction of alkyne groups is often accomplished by coupling an alkyne-containing molecule to the amino acid structure. For example, propynoic acid can be coupled to the terminal amino group of a peptide resin using standard peptide coupling agents like HBTU and HOBt to create an alkyne-functionalized peptide. nih.gov For internal modifications, a Sonogashira cross-coupling reaction can be employed to attach a terminal alkyne to a halogenated precursor, a method demonstrated in the synthesis of alkyne-modified nucleosides. mdpi.com

| Handle | Methodology | Key Reagents | Precursor Type | Reference |

|---|---|---|---|---|

| Azide | Diazo-Transfer Reaction | Imidazole-1-sulfonyl azide hydrochloride, K₂CO₃ | Fmoc-protected diamino acid (e.g., Fmoc-Dap-OH) | cam.ac.uk |

| Azide | Hydroxyl Activation & Substitution | Mesyl chloride (MsCl), Pyridine, Sodium azide (NaN₃) | Hydroxy-amino acid derivative | nih.govwiley.com |

| Azide | Direct use of pre-functionalized building block | (R)-8-Azido-2-(Fmoc-amino)octanoic acid | ADC Linker Synthesis | medchemexpress.com |

| Alkyne | Amide Coupling | Propynoic acid, HBTU, HOBt, DIPEA | Resin-bound peptide with free N-terminus | nih.gov |

| Alkyne | Sonogashira Cross-Coupling | Terminal alkyne, Pd(OAc)₂, CuI, P(Ph-SO₃Na)₃ | Halogenated derivative (e.g., 8-bromo-2′-deoxyadenosine) | mdpi.com |

Alternative Preparative Routes to 8-Aminooctanoic Acid Precursors

The synthesis of this compound first requires access to its precursor, 8-aminooctanoic acid. Several synthetic routes have been developed, starting from a range of commercially available materials. These methods vary in their scalability, cost, and environmental impact.

A practical and scalable route begins with cyclooctanone (B32682). tandfonline.comtandfonline.com This method involves a Beckmann rearrangement of cyclooctanone using hydroxylamine-O-sulfonic acid, which produces the lactam 2-azacyclononanone. tandfonline.com Subsequent alkaline hydrolysis of the lactam with sodium hydroxide, followed by acidification, yields 8-aminooctanoic acid. tandfonline.com This sequence avoids column chromatography and hazardous reagents like azides, making it suitable for large-scale production. tandfonline.comtandfonline.com

Another established method is the catalytic hydrolysis of methyl 8-aminooctanoate. This reaction is typically carried out in water at high temperature and pressure, using a palladium on carbon (Pd/C) catalyst, to afford 8-aminooctanoic acid in high yield. chemicalbook.com

More recently, bio-based approaches have been explored. A multi-enzyme cascade has been developed to synthesize 8-aminooctanoic acid from oleic acid, a renewable resource derived from vegetable oils. rsc.orgresearchgate.net This "one-pot" synthesis involves several enzymatic steps, including hydration, oxidation, and transamination, offering a greener alternative to traditional chemical methods. rsc.org

| Starting Material | Key Intermediate(s) | Key Reaction Type(s) | Reported Yield | Reference |

|---|---|---|---|---|

| Cyclooctanone | 2-Azacyclononanone | Beckmann Rearrangement, Hydrolysis | Not specified in text, but described as practical for scale-up | tandfonline.comtandfonline.com |

| Methyl 8-aminooctanoate | - | Catalytic Hydrolysis | 95% | chemicalbook.com |

| Oleic Acid | Various enzymatic intermediates | Multi-enzyme Cascade | Not specified | rsc.orgresearchgate.net |

| 6-Methoxy-6-oxohexanoic acid | Methyl 8-chloro-6-oxooctanoate | Nenitzescu Reaction, Reduction, Hydrolysis | 58.9% (overall) | cjph.com.cn |

| Ethyl Acetate / Compound 1a | Compound 2a, 3d | Claisen condensation, Reduction, Hydrolysis | 72.7% (overall) | google.com |

Applications in Chemical Biology and Medicinal Chemistry

Advanced Peptide and Peptidomimetic Conjugation

The unique properties of N-Fmoc-8-aminooctanoic acid make it a valuable tool for the synthesis of advanced peptide and peptidomimetic conjugates. Its defined length and flexibility as a spacer can be crucial for the biological activity of the final conjugate.

Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs) are targeted therapeutic strategies that deliver a potent cytotoxic drug to specific cells, typically cancer cells, thereby minimizing off-target toxicity. nih.govacs.org These conjugates consist of a targeting moiety (a peptide or antibody), a cytotoxic payload, and a linker that connects them. acs.orgnih.gov this compound serves as a precursor for linkers in these conjugates. medchemexpress.com The eight-carbon chain acts as a spacer, providing distance between the targeting vehicle and the drug, which can be critical for optimal binding to the target receptor and for the drug's efficacy upon release. nih.gov

The synthesis of such conjugates often involves solid-phase techniques where the Fmoc-protected amino acid is sequentially added to a growing peptide chain. acs.org The bifunctional nature of 8-aminooctanoic acid allows it to be incorporated into a peptide sequence and subsequently conjugated to a drug molecule after the removal of the Fmoc group. This approach has been explored in the development of novel cancer therapeutics. nih.gov For instance, in the development of a peptide-drug conjugate for glioblastoma, a peptide with affinity for the transferrin receptor was linked to the cytotoxic drug SN-38 via a cleavable linker to enhance drug delivery across the blood-brain barrier. nih.gov While this specific study used a different linker, the principle highlights the modular nature of PDC design where spacers like 8-aminooctanoic acid are crucial components.

| Component | Function | Relevance of this compound |

|---|---|---|

| Targeting Moiety | Binds to specific receptors on target cells (e.g., tumor cells). | Can be incorporated into the peptide sequence of a PDC during solid-phase synthesis. |

| Linker | Connects the targeting moiety to the cytotoxic drug. Influences stability, solubility, and release of the drug. | The 8-carbon chain of 8-aminooctanoic acid acts as a flexible spacer. The Fmoc group allows for controlled, sequential synthesis. |

| Cytotoxic Payload | Kills the target cell upon internalization and release. | The carboxylic acid end of 8-aminooctanoic acid can be conjugated to the drug molecule. |

The incorporation of non-canonical amino acids like 8-aminooctanoic acid into biologically active peptides is a strategy to enhance their therapeutic properties. wiley.comuminho.pt These modifications can lead to increased proteolytic stability, improved pharmacokinetic profiles, and enhanced biological activity. uminho.ptresearchgate.net The hydrophobic nature of the octanoic acid chain can influence the peptide's conformation and its interaction with biological membranes. uminho.pt

Research has shown that introducing an 8-aminooctanoic acid linker can significantly enhance the uptake of certain peptides in target tissues. For example, a study on a lactam bridge-cyclized α-melanocyte-stimulating hormone (α-MSH) peptide for melanoma imaging demonstrated that the inclusion of an 8-aminooctanoic acid linker led to higher tumor uptake. nih.gov The resulting technetium-99m labeled peptide showed clear visualization of melanoma lesions in SPECT/CT imaging. nih.gov This highlights the potential of this linker to improve the diagnostic efficacy of peptide-based imaging agents. nih.gov

This compound is also a key building block in the synthesis of hybrid cyclopeptides and other macrocyclic structures. acs.orggoogleapis.com Macrocyclization is a common strategy in medicinal chemistry to create conformationally constrained molecules, which can lead to higher receptor affinity and selectivity, as well as improved metabolic stability. acs.org

The flexible, hydrophobic chain of 8-aminooctanoic acid can be incorporated into a linear peptide precursor, which is then cyclized to form a macrocyclic structure. acs.orggoogleapis.com This approach has been used to create novel histone deacetylase (HDAC) inhibitors, where the macrocyclic scaffold is crucial for potent and selective inhibition. acs.org In such syntheses, the linear precursors are typically prepared using standard Fmoc solid-phase peptide synthesis, and the cyclization is performed in solution at high dilution to favor intramolecular reaction. acs.org

Incorporation into Biologically Active Peptides for Enhanced Properties.

Role as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. escholarship.org These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. escholarship.orgnih.gov this compound is frequently used as a component of these critical linkers. broadpharm.com

The length of the linker in a PROTAC is a critical parameter that must be optimized for each specific target and E3 ligase pair. nih.govnih.gov A linker that is too short may cause steric clashes, preventing the formation of a productive ternary complex, while a linker that is too long might lead to unproductive binding modes and reduced degradation efficiency. nih.gov

Studies have systematically investigated the effect of linker length on PROTAC activity. For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, varying the linker length had a significant impact on degradation efficacy. nih.govnih.govresearchgate.net In that specific system, an optimal linker length of 16 atoms was identified. nih.govnih.gov The 8-aminooctanoic acid, providing a flexible 8-carbon chain, is a common building block used to construct linkers of varying lengths to fine-tune PROTAC activity. escholarship.org Its incorporation allows for a systematic extension of the linker, enabling researchers to identify the optimal distance for efficient protein degradation.

| Linker Property | Impact on PROTAC Efficacy | Contribution of 8-Aminooctanoic Acid |

|---|---|---|

| Length | Crucial for the formation of a stable and productive ternary complex. Directly influences degradation efficiency. nih.govnih.gov | Provides a defined, extendable 8-carbon unit to systematically vary linker length for optimization. |

| Flexibility | Allows for the necessary conformational adjustments for optimal ternary complex formation. | The aliphatic chain offers significant conformational flexibility. |

| Chemical Composition | Affects solubility, cell permeability, and metabolic stability of the PROTAC. | The hydrophobic alkyl chain can increase lipophilicity, potentially impacting cell permeability. |

Development of Molecular Probes and Imaging Agents

Beyond its therapeutic applications, this compound is instrumental in the development of molecular probes and imaging agents for diagnostics and basic research. nih.govresearchgate.net These tools are designed to detect and visualize specific biological targets, such as receptors or enzymes, in vitro and in vivo.

The 8-aminooctanoic acid moiety can serve as a spacer to connect a targeting peptide to a reporter molecule, such as a fluorophore or a radiolabel, without compromising the binding affinity of the peptide. nih.govresearchgate.net For example, in the development of radiolabeled peptides for tumor imaging, a chelator for a metallic radionuclide is often conjugated to the peptide via a linker. researchgate.net The use of a spacer like 8-aminooctanoic acid can be beneficial in these constructs.

As previously mentioned, the introduction of an 8-aminooctanoic acid linker into a 99mTc-labeled α-MSH peptide analog significantly improved its performance as a melanoma imaging agent. nih.gov The study found that the peptide with the linker, (99m)Tc(EDDA)-HYNIC-AocNle-CycMSHhex, exhibited the highest tumor uptake among the tested compounds. nih.gov This demonstrates that the strategic use of this compound in the synthesis of molecular probes can lead to agents with superior imaging properties, highlighting its potential for developing future diagnostic tools for conditions like metastatic melanoma. nih.gov

Fluorescent Labeling Strategies for Biological Imaging

While direct applications of this compound in fluorescent labeling are not extensively detailed in the provided search results, its role as a linker is implicit in the construction of fluorescently labeled biomolecules. Fluorescent dyes are often attached to peptides or other targeting moieties to visualize biological processes. ulab360.com The general strategy involves using a bifunctional linker to connect the fluorescent probe to the biomolecule of interest. ulab360.com this compound, with its protected amine and free carboxylic acid, is a suitable candidate for such applications. The carboxylic acid can be activated to react with an amine on a targeting molecule, and after deprotection of the Fmoc group, the newly freed amine can be conjugated to an amine-reactive fluorescent dye. medchemexpress.com This modular approach allows for the synthesis of a wide range of fluorescent probes for biological imaging. ulab360.comresearchgate.net

Radiolabeling for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

This compound plays a significant role as a spacer in the development of radiolabeled peptides for PET and SPECT imaging. nih.govsnmjournals.orgnih.gov These imaging modalities require the attachment of a radionuclide to a targeting molecule, often a peptide that binds to specific receptors overexpressed in diseases like cancer. google.com The linker between the chelator (which holds the radionuclide) and the peptide can influence the pharmacokinetic properties of the resulting radiotracer. snmjournals.orgnih.gov

The 8-aminooctanoic acid (Aoc) linker has been incorporated into various radiopharmaceuticals. For instance, it has been used as a spacer in the development of bombesin (B8815690) (BBN) derivatives for imaging the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers. snmjournals.orgksri.kr In one study, a DOTA-conjugated bombesin analog was synthesized using Fmoc-8-aminooctanoic acid, and the resulting compound was radiolabeled with ¹⁷⁷Lu for potential therapeutic applications. ksri.kr

Another example is the use of the Aoc linker in α-melanocyte-stimulating hormone (α-MSH) peptides for melanoma imaging. nih.govnih.gov The introduction of an 8-aminooctanoic acid linker was shown to enhance the melanoma uptake of a ⁹⁹mTc-labeled lactam bridge-cyclized α-MSH peptide for SPECT imaging. nih.gov The study compared different linkers and found that the Aoc linker resulted in high tumor uptake and favorable tumor-to-normal tissue ratios. nih.gov

The synthesis of these radiolabeled peptides typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, where this compound is incorporated as one of the building blocks. snmjournals.orgksri.kracs.org

Table 1: Examples of this compound in Radiolabeled Peptides

| Targeting Peptide | Radionuclide | Imaging Modality | Application | Reference |

|---|---|---|---|---|

| Bombesin (BBN) analog | ¹⁷⁷Lu | SPECT/Therapy | GRPR-positive cancers | ksri.kr |

| α-MSH peptide | ⁹⁹mTc | SPECT | Melanoma | nih.gov |

Conjugation with Oligonucleotides (DNA, PNA) for Gene Targeting

This compound can be utilized as a linker in the synthesis of oligonucleotide conjugates for gene targeting applications. These conjugates often consist of a nucleic acid sequence for target recognition and another molecule, such as a peptide or a drug, to impart a specific function. nih.gov The linker connects these two components.

Drug Delivery Systems and Prodrug Design

The properties of this compound make it a valuable component in the design of drug delivery systems and prodrugs, aiming to improve the therapeutic efficacy and reduce the side effects of drugs.

Integration into Supramolecular Polymers for Controlled Drug Release

Recent research has explored the use of this compound in the construction of discotic amphiphiles that self-assemble into supramolecular polymers. rsc.orgacs.org These nanostructures can encapsulate drugs and release them in response to specific stimuli, such as light. rsc.orgresearchgate.net

In one study, a discotic amphiphile, C8, was synthesized incorporating an 8-aminooctanoic acid linker. rsc.orgacs.org The synthesis involved the solid-phase preparation of peptide-like wedges using Fmoc-protected building blocks, which were then coupled to a central core. acs.org These C8 monomers self-assemble in water to form linear nanostructures capable of integrating bioactive molecules. rsc.org The study demonstrated that these supramolecular polymers could release a cargo molecule upon UV illumination, highlighting their potential for light-controlled drug delivery. rsc.org The inclusion of the 8-aminooctanoic acid linker contributes to the hydrophobicity necessary for the self-assembly of these systems. acs.org

Phospholipid-Based Prodrug Conjugates for Targeted Delivery

This compound can be used as a linker in the development of phospholipid-based prodrugs. This strategy involves conjugating a drug to a phospholipid, often through a linker, to enhance its delivery to specific tissues. nih.govresearchgate.net

One study investigated the use of different length linkers, including aminocaprylic acid (an 8-carbon linker), in lysophosphatidylcholine (B164491) (LPC)-Fmoc conjugates as a model system. nih.gov The hypothesis was that the length of the linker between the phospholipid and the drug moiety could influence the rate of activation by phospholipase A2 (PLA₂), an enzyme overexpressed in inflamed tissues. nih.govresearchgate.net The results showed that the conjugate with the longer 7-carbon linker (aminocaprylic acid is an 8-carbon amino acid, so the linker length is 7 carbons) had a higher activation profile. nih.gov This suggests that by carefully selecting the linker, such as one derived from this compound, the release of the drug can be targeted to sites of inflammation. nih.gov

Molecular Scaffolds and Chiral Building Blocks in Drug Discovery

This compound serves as a valuable molecular scaffold and building block in drug discovery. fluorochem.co.ukchemimpex.com Its defined length, flexibility, and bifunctional handles allow for its incorporation into a variety of molecular architectures to create novel therapeutic agents. medchemexpress.combroadpharm.com

The use of this compound as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) is a prominent example. medchemexpress.combroadpharm.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a component of the linker that connects the target-binding ligand to the E3 ligase-binding ligand. medchemexpress.com The Fmoc group is removed to allow for further conjugation. medchemexpress.combroadpharm.com

Furthermore, derivatives of diaminooctanoic acid, which can be synthesized using this compound as a starting point, are used as building blocks for creating complex peptide structures with tailored properties for drug delivery. chemimpex.com For instance, (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a chiral building block used in the design of bioactive peptides. chemimpex.com The defined stereochemistry and orthogonal protecting groups (Fmoc and Boc) allow for precise control during peptide synthesis, enabling the creation of peptidomimetic agents for various therapeutic applications. chemimpex.comgoogle.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) |

| 8-aminooctanoic acid (Aoc) |

| Bombesin (BBN) |

| Lysophosphatidylcholine (LPC) |

| This compound |

Construction of Combinatorial Libraries utilizing this compound

The generation of combinatorial libraries, vast collections of structurally related compounds, is a cornerstone of modern drug discovery and chemical biology. A key methodology for creating these libraries, particularly for peptides and peptidomimetics, is the "one-bead-one-compound" (OBOC) approach, which relies on solid-phase synthesis (SPS). ucdavis.edu The split-mix synthesis method, first introduced in 1988, is a powerful technique within SPS that enables the exponential generation of unique compounds on individual resin beads. peptide.com

The process leverages the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy. In this method, building blocks, such as amino acids, are sequentially added to a growing chain anchored to a solid support (resin). The N-terminus of each incoming monomer is protected by an Fmoc group, which is temporarily removed using a base like piperidine (B6355638) to allow the next building block to be coupled. peptide.com

This compound is an ideal and versatile building block for incorporation into such combinatorial libraries. Structurally, it is an aliphatic chain with a terminal carboxylic acid and an N-terminus protected by an Fmoc group. fluorochem.co.ukpharmaffiliates.com This bifunctional nature allows it to be treated as a non-standard amino acid within the standard Fmoc solid-phase synthesis workflow. ucdavis.edu Its primary role is to function as a flexible, hydrophobic spacer or linker within the library's molecular structures. By incorporating this compound at specific steps of the synthesis, researchers can introduce significant structural diversity, systematically varying the distance and spatial orientation between other pharmacophoric groups.

The split-mix synthesis process incorporating a building block like this compound can be illustrated as follows:

A batch of resin is divided into multiple portions.

Each portion is coupled with a different building block. For example, one portion might be coupled with Fmoc-Alanine, another with Fmoc-Glycine, and a third with this compound.

After the coupling reaction, all resin portions are mixed together, ensuring a random distribution of the first-layer structures.

This pooled resin is then split again for the next cycle of coupling with a new set of building blocks.

This iterative process results in a library where each bead contains a unique sequence of building blocks. The inclusion of this compound adds a crucial element of non-peptidic structural variation, expanding the chemical space of the library beyond traditional amino acids. This allows for the discovery of ligands with unique properties, such as altered flexibility, hydrophobicity, and binding geometries. nih.gov

| Step | Process | Description | Result on Individual Beads |

|---|---|---|---|

| 1 | Split | Resin is divided into three equal portions (A, B, C). | Resin-NH2 |

| 2 | Couple | Portion A is coupled with Fmoc-Alanine. Portion B is coupled with Fmoc-Glycine. Portion C is coupled with this compound. | Beads have either Ala, Gly, or the 8-carbon linker attached. |

| 3 | Mix | All three portions of resin are pooled and washed. | A homogenous mixture of beads with the three different first-position structures. |

| 4 | Deprotect | The Fmoc group is removed from all beads simultaneously. | Beads have a free N-terminus (e.g., H2N-Ala-Resin). |

| 5 | Repeat | The split, couple, and mix cycle is repeated for the next position in the sequence, generating exponential diversity. | Beads with unique dipeptide or peptide-linker sequences. |

Structure-Activity Relationship (SAR) Studies based on this compound Scaffolds

Structure-Activity Relationship (SAR) studies are a fundamental practice in medicinal chemistry aimed at understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies involve the systematic synthesis and evaluation of analogues of an active compound to identify the key chemical features (pharmacophores) responsible for its effects and to optimize its potency, selectivity, and pharmacokinetic properties.

The this compound molecule provides a simple, yet powerful, scaffold for conducting SAR studies. Its linear eight-carbon alkyl chain offers a defined and flexible spacer, while the terminal functional groups (an amine, revealed after Fmoc deprotection, and a carboxylic acid) provide two distinct points for chemical modification. fluorochem.co.ukpharmaffiliates.com By using the 8-aminooctanoic acid core as a constant structural element, researchers can systematically vary the groups attached at either end to probe their interactions with a biological target.

A prominent and modern application where this scaffold is employed is in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to destroy a specific target protein. cellgs.com They consist of three components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.gov

The linker is a critical determinant of a PROTAC's efficacy, as its length and composition dictate the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase). cellgs.comnih.gov Alkyl chains, such as the one provided by 8-aminooctanoic acid, are frequently used to construct these linkers due to their synthetic tractability. cellgs.com this compound is an ideal building block for this purpose, allowing for the easy, stepwise assembly of linkers using standard peptide coupling chemistry.

SAR studies on PROTACs often involve creating a series of molecules where the linker length is systematically varied. For example, a researcher might synthesize three PROTACs, identical in every way except for the linker, using N-Fmoc-4-aminobutanoic acid, N-Fmoc-6-aminohexanoic acid, and this compound. Comparing the protein degradation activity of these compounds reveals the optimal spacing between the POI and the E3 ligase for efficient ubiquitination and subsequent degradation. explorationpub.com While shorter linkers can cause steric hindrance, overly long linkers may fail to bring the two proteins into effective proximity. nih.govexplorationpub.com Thus, the 8-aminooctanoic acid scaffold is a key tool for fine-tuning the critical linker parameter in the rational design of potent and specific protein degraders. nih.gov

| Compound | Linker Scaffold Component | Linker Length (Atoms) | Hypothetical Activity (DC50, nM) | Rationale for Variation |

|---|---|---|---|---|

| PROTAC-1 | 4-Aminobutanoic acid | ~7 | >1000 | Test if a short linker allows ternary complex formation. |

| PROTAC-2 | 6-Aminohexanoic acid | ~9 | 150 | Test intermediate linker length. |

| PROTAC-3 | 8-Aminooctanoic acid | ~11 | 25 | Test if a longer linker optimizes ternary complex geometry for maximal activity. |

| PROTAC-4 | 10-Aminodecanoic acid | ~13 | 95 | Test if an even longer linker further improves or diminishes activity. |

Applications in Advanced Materials Science and Nanotechnology

Self-Assembled Nanostructures and Hydrogels

The conjugation of the Fmoc group to amino acids and peptides is a well-established strategy for inducing the self-assembly of these molecules into ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govacs.org These materials are of significant interest for biomedical applications due to their biocompatibility and tunable properties. aip.orgnih.gov

The spontaneous organization of Fmoc-modified molecules, including N-Fmoc-8-aminooctanoic acid, into supramolecular structures is driven by a combination of noncovalent interactions. nih.govmdpi.com The primary driving force is the interaction between the bulky, aromatic Fmoc moieties. acs.orgmdpi.com

Key molecular interactions responsible for the assembly process include:

π-π Stacking: The aromatic fluorenyl groups stack on top of each other, a configuration that is energetically favorable. This interaction is a major contributor to the initial aggregation of the molecules. acs.orgmdpi.com

Hydrophobic Interactions: The inherent hydrophobicity of both the Fmoc group and the octanoic acid chain causes the molecules to aggregate in aqueous environments to minimize their contact with water. nih.govnih.gov

Hydrogen Bonding: While the primary driving force comes from the Fmoc group, intermolecular hydrogen bonds, for instance between peptide backbones in Fmoc-dipeptides, further stabilize the resulting nanostructures, often leading to the formation of β-sheet secondary structures. nih.govaip.orgmdpi.com

This interplay of forces leads to the formation of thermodynamically stable, ordered three-dimensional structures. nih.govaip.org The process is a "bottom-up" approach where molecular design dictates the final macroscopic properties of the biomaterial. beilstein-journals.org The resulting nanofibrous networks can entrap large amounts of water, leading to the formation of hydrogels. mdpi.comnih.gov

Table 1: Key Interactions in Fmoc-Driven Self-Assembly

| Interaction Type | Description | Contributing Molecular Part |

| π-π Stacking | Stacking of aromatic rings to minimize contact with water and maximize van der Waals forces. | Fluorenyl group of Fmoc |

| Hydrophobic Effect | Aggregation of nonpolar molecules or parts of molecules in an aqueous environment. | Fmoc group, Aliphatic Chain |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Peptide backbone (in Fmoc-peptides) |

| Electrostatic Interactions | Attraction or repulsion between charged groups. | Charged amino acid side chains or termini |

Hydrogels derived from the self-assembly of Fmoc-amino acids and short peptides are highly promising for biomedical applications, particularly as scaffolds for tissue engineering and three-dimensional (3D) cell culture. nih.govnih.gov These scaffolds mimic the natural extracellular matrix (ECM), providing a supportive environment for cells to adhere, proliferate, and differentiate. nih.govupc.edu

The utility of these hydrogels stems from several key properties:

Biocompatibility: Peptide-based materials are generally biocompatible, minimizing adverse reactions from the host tissue. aip.orgbeilstein-journals.org

High Water Content: Like natural tissues, these hydrogels consist of over 99% water, which facilitates nutrient and waste transport. google.com

Tunable Mechanical Properties: The stiffness and rigidity of the hydrogel can be controlled by altering the concentration of the building blocks or by co-assembling different molecules. mdpi.comnih.gov For example, the storage modulus (a measure of stiffness) of certain Fmoc-peptide hydrogels can reach values as high as 2526 Pa, making them suitable for supporting cell adhesion and growth. researchgate.net

Biofunctionalization: The peptide sequence can be designed to include specific bioactive motifs. A prominent example is the Arginine-Glycine-Aspartic acid (RGD) sequence, which is known to promote cell adhesion by binding to integrin receptors on the cell surface. nih.govnih.gov Studies have shown that bovine fibroblasts grow well on Fmoc-RGD hydrogels, demonstrating the potential of these materials as cell-adhesive scaffolds. nih.gov

Researchers have successfully used Fmoc-peptide hydrogels to create scaffolds that support the viability and growth of various cell types, including fibroblasts and bone cells, highlighting their potential in regenerative medicine. nih.govnih.gov

Fmoc-Driven Self-Assembly Mechanisms in Biomaterial Formation.

Polymer Chemistry and Bioconjugate Polymer Synthesis

Beyond self-assembly, this compound serves as a crucial heterobifunctional linker in polymer chemistry and for the synthesis of complex bioconjugates. fluorochem.co.uk Its structure provides two distinct reactive ends: the N-terminal Fmoc-protected amine and the C-terminal carboxylic acid.

The Fmoc group acts as a temporary protecting group for the amine. It is stable under acidic and neutral conditions but can be readily removed using a base, such as piperidine (B6355638), to expose the free amine for further chemical reactions. medchemexpress.comyonsei.ac.kr The terminal carboxylic acid can be activated (e.g., with EDC or HATU) to react with primary amines, forming stable amide bonds. medchemexpress.com

This dual functionality allows for the stepwise and controlled synthesis of complex molecules. For instance, this compound and its shorter-chain analog, Fmoc-6-aminohexanoic acid, have been used in the synthesis of network-type polymers for gene delivery. yonsei.ac.kr In one study, Fmoc-6-aminohexanoic acid was coupled to a polymer backbone, and after the deprotection of the Fmoc group, the resulting primary amines were available for DNA condensation, a key step in creating a gene delivery vector. yonsei.ac.kr The long aliphatic chain of this compound provides flexibility and spacing between the conjugated moieties, which can be critical for the function of the final biopolymer. It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a linker connecting a protein-binding ligand to an E3 ligase-recruiting ligand. medchemexpress.com

Table 2: Functional Groups of this compound in Synthesis

| Functional Group | Role in Synthesis | Deprotection/Activation | Subsequent Reaction |

| Fmoc-protected Amine | A protected nucleophile, allowing for selective reaction at the other end of the molecule. | Treatment with a base (e.g., 20% piperidine in DMF). | Amide bond formation, conjugation to other molecules. |

| Carboxylic Acid | An electrophile that can be activated to form amide bonds. | Activation with coupling reagents (e.g., EDC, HATU). | Reaction with primary amines to form stable amide linkages. |

Analytical Characterization and Quality Control in Research

Chromatographic Methodologies for Purity and Separation

Chromatographic techniques are fundamental in assessing the purity of N-Fmoc-8-aminooctanoic acid and in separating it from reaction mixtures and by-products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of this compound. Analytically, HPLC is utilized to determine the purity of the compound, with commercial suppliers often guaranteeing a purity of ≥98.0%. sigmaaldrich.comsigmaaldrich.comottokemi.com For preparative purposes, HPLC is employed to isolate the compound from complex mixtures, ensuring a high degree of purity for subsequent applications. chempep.com

The mobile phases used in HPLC for Fmoc-amino acid derivatives are typically composed of an organic modifier like acetonitrile (B52724) or methanol, combined with an acidic additive such as trifluoroacetic acid or formic acid. phenomenex.com These conditions are well-suited for reversed-phase chromatography, which is a common mode of separation for these types of molecules. phenomenex.comresearchgate.net The selection of the mobile phase composition plays a significant role in the retention and separation of the compound. rsc.org

Table 1: HPLC Analysis Parameters for Fmoc-Amino Acid Derivatives

| Parameter | Details | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | phenomenex.comresearchgate.net |

| Stationary Phase | Polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-2, Lux Cellulose-3) | phenomenex.com |

| Mobile Phase | Acetonitrile or Methanol with 0.1% Trifluoroacetic Acid or Formic Acid | phenomenex.com |

| Detection | UV detection | chempep.com |

| Purity Assay | ≥98.0% | sigmaaldrich.comsigmaaldrich.comottokemi.com |

This table is generated based on data from multiple sources and represents typical conditions for the analysis of Fmoc-amino acid derivatives.

While this compound itself is not chiral, its derivatives, particularly when incorporated into peptides with other chiral amino acids, require assessment of their chiral purity. Enantioselective HPLC is a powerful technique for separating enantiomers and is crucial for controlling the chiral purity of Nα-Fmoc amino acid derivatives used in the synthesis of therapeutic peptides. researchgate.netrsc.org The presence of undesired enantiomers can lead to diastereomeric impurities in the final peptide, potentially affecting its pharmacological and toxicological properties. rsc.org

Carbohydrate-based chiral stationary phases (CSPs), such as CHIRALPAK IA, IC, and QNAX, have proven effective in the chiral recognition of Nα-Fmoc amino acid derivatives. researchgate.netrsc.org The choice of mobile phase and the nature of the chiral stationary phase are critical factors in achieving successful enantioseparation. rsc.org For many Nα-Fmoc amino acids, the D-enantiomer is observed to elute before the L-enantiomer. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise information about its molecular weight and confirming its elemental composition. The accurate mass of this compound is 381.194 g/mol . lgcstandards.comlgcstandards.com This technique is routinely used to verify the successful synthesis and purification of the compound and its derivatives. chempep.comrsc.org For instance, in the synthesis of a derivative, electrospray ionization mass spectrometry (ESI-MS) can be used to identify the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural elucidation of this compound and its derivatives. Both ¹H NMR and ¹³C NMR are employed to confirm the chemical structure by identifying the chemical environment of each proton and carbon atom in the molecule. rsc.orgacs.org For example, in the ¹H NMR spectrum of a derivative of this compound, specific signals corresponding to the aromatic protons of the Fmoc group, the methylene (B1212753) groups of the octanoic acid chain, and the amide proton can be observed and assigned. rsc.org Similarly, ¹³C NMR provides detailed information about the carbon skeleton of the molecule. rsc.org

Table 2: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₇NO₄ | sigmaaldrich.comsigmaaldrich.comottokemi.comlgcstandards.comlgcstandards.comchemimpex.comfluorochem.co.uk |

| Molecular Weight | 381.46 g/mol | sigmaaldrich.comsigmaaldrich.comlgcstandards.com |

| Accurate Mass | 381.194 g/mol | lgcstandards.comlgcstandards.com |

| Appearance | White powder/solid | chemimpex.comfluorochem.co.uk |

| Melting Point | 117 - 129 °C | chemimpex.com |

This table summarizes key physicochemical data for this compound.

Other Spectroscopic Techniques for Conformational and Functional Analysis (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformational properties of molecules, particularly peptides and proteins where this compound might be incorporated as a linker or spacer. nih.gov The Fmoc group itself is a bulky aromatic moiety that can influence the self-assembly and secondary structure of peptides. nih.gov CD spectroscopy can be used to analyze the secondary structure, such as the presence of β-sheets, which can be induced by the π-π stacking interactions of the Fmoc groups. nih.gov This technique is also employed to assess the conformational stability of peptides containing Fmoc-derivatized amino acids by monitoring changes in their CD spectra as a function of temperature or denaturing agents.

Future Perspectives and Emerging Research Directions

Expansion into Novel Therapeutic Modalities and Diagnostics

The versatility of N-Fmoc-8-aminooctanoic acid as a linker is paving the way for its incorporation into groundbreaking therapeutic and diagnostic agents. Its ability to conjugate different molecular entities with precise spacing and flexibility is critical for the function of these complex systems.

One of the most promising areas is in the development of targeted radiopharmaceuticals. The 8-aminooctanoic acid (Aoc) linker has been successfully used to connect chelating agents with targeting peptides, such as in agents designed for melanoma imaging and therapy. nih.gov For instance, studies have shown that replacing other linkers with the Aoc moiety in certain α-melanocyte-stimulating hormone (α-MSH) peptide conjugates can enhance tumor uptake. nih.gov This approach targets the melanocortin-1 receptor (MC1R), which is overexpressed in melanoma cells. nih.govresearchgate.net Similarly, it has been integral in designing imaging agents that target prostate-specific membrane antigen (PSMA), a key biomarker for prostate cancer. nih.gov The linker has also been used in developing agents for imaging c-Met tyrosine kinase-positive tumors. nih.gov

Furthermore, this compound is a key building block for Proteolysis Targeting Chimeras (PROTACs). lookchem.commedchemexpress.com PROTACs are a revolutionary therapeutic modality that co-opts the cell's own protein disposal machinery to eliminate disease-causing proteins. thno.org The Aoc linker serves to connect a protein-of-interest (POI) binding element to an E3 ligase-recruiting moiety, and its length and flexibility are critical for the formation and efficacy of the ternary complex. medchemexpress.comthno.org

The application of this linker also extends to enhancing the properties of peptide-based drugs. By incorporating it into peptide structures, researchers can improve stability and bioavailability, which are crucial for developing effective therapeutics, including antagonists for the α4β7 integrin receptor for treating gastrointestinal autoimmune diseases. chemimpex.comgoogle.com

| Application Area | Specific Use of Aoc Linker | Target/Disease | Reference |

|---|---|---|---|

| Radiodiagnostics | Conjugation of 99mTc-chelators to CycMSH peptides | Melanoma (MC1R) | nih.gov |

| Radiodiagnostics | Linker in PSMA-targeted imaging agents | Prostate Cancer (PSMA) | nih.gov |

| Radiodiagnostics | Linker in cMBP peptide for imaging | Glioblastoma (c-Met) | nih.gov |

| Therapeutics (PROTACs) | Alkane chain linker for PROTAC synthesis | Targeted Protein Degradation | lookchem.commedchemexpress.com |

| Therapeutics (Peptides) | Linker in α4β7 integrin antagonists | Gastrointestinal Autoimmune Disease | google.com |

Development of Sustainable and Scalable Synthetic Routes for this compound

As the demand for this compound grows, the development of efficient, cost-effective, and environmentally friendly synthetic methods becomes paramount. Research is ongoing to optimize the synthesis of its precursor, 8-aminooctanoic acid, and the subsequent Fmoc-protection step.

Currently, one method to produce 8-aminooctanoic acid involves the hydrolysis of methyl 8-aminooctanoate, which can achieve a high yield of 95% but requires high temperatures (177°C). chemicalbook.com A more recent synthetic route starting from 6-methoxy-6-oxohexanoic acid has been reported as more suitable for industrial production due to its mild conditions and low raw material cost, achieving a total yield of 58.9%. cjph.com.cn The pursuit of "green" chemistry principles is also influencing synthetic strategies, with some manufacturers exploring the use of enzyme catalysis to create building blocks in a more sustainable manner. echemi.com

The final step, protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, is typically a standard procedure in peptide chemistry. oup.com However, purification of the final product can be resource-intensive. Innovations in crystallization, such as using an ethanol/water system, are being developed to improve the purity and scalability of N-Fmoc-amino acid production. google.com Future research will likely focus on enzymatic processes and flow chemistry to create more sustainable and scalable end-to-end synthetic routes. echemi.comnih.gov

| Precursor | Key Steps | Reported Yield | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Methyl 8-aminooctanoate | Hydrolysis in water with Pd/C catalyst | 95% | High yield; Requires high temperature (177°C) | chemicalbook.com |

| 6-methoxy-6-oxohexanoic acid | Multi-step synthesis involving acylation, substitution, reduction, and hydrolysis | 58.9% (overall) | Mild conditions, low cost, suitable for industrial scale | cjph.com.cn |

Computational Chemistry and Molecular Modeling for Rational Design of this compound Conjugates

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of complex molecules incorporating this compound. These in silico methods allow researchers to predict how conjugates will interact with their biological targets, saving significant time and resources in the discovery phase.

A prime example is the development of PSMA-targeted imaging agents, where in silico docking studies using the crystal structure of PSMA guided the design of ligands. nih.gov These studies helped optimize the length of the linker, including the use of an 8-aminooctanoic acid moiety, to maximize interactions within a 20 Å tunnel leading to the DUPA docking site. nih.gov This rational design process led to imaging agents with nanomolar affinity and high specificity. nih.gov

Beyond molecular docking, machine learning is emerging as a powerful predictive tool. acs.org Researchers have used algorithms like random decision forest classifiers to predict the efficacy of cell-penetrating peptides (CPPs), a field where linkers are crucial for cargo conjugation. acs.org Such models, trained on experimental data, can help design novel conjugates with enhanced delivery properties. The rationale for modifying conjugates, such as replacing a linker with a dipeptide to modulate receptor affinity, can be rigorously tested and refined using molecular modeling before committing to synthesis. rsc.org These computational approaches will accelerate the development of highly optimized this compound conjugates for specific biological applications.

Integration into Multi-Functional and Responsive Biomolecular Systems

The unique properties of this compound make it an ideal component for the construction of advanced biomolecular systems that are multi-functional and responsive to their environment. The Fmoc group, while serving as a protecting group in synthesis, has the added benefit of promoting self-assembly through π-stacking interactions. nih.gov

This self-assembly characteristic is being exploited to create smart biomaterials, such as hydrogels. nih.gov Peptide conjugates containing the Fmoc group can self-assemble into nanofibrillar networks that form hydrogels, which can be used for applications like cell culture and the sustained release of drugs. nih.gov The 8-carbon chain of the Aoc linker provides flexibility and hydrophobicity that can influence these self-assembly processes.

Furthermore, the linker is being integrated into enzyme-responsive systems. For example, it can be part of a larger structure designed to release antimicrobial peptides in the presence of specific enzymes, offering a targeted approach to combating infections. nih.gov It is also a component in cell-responsive biomaterials where the surface properties, such as cell adhesion, can be switched on or off in response to a specific stimulus. mdpi.com The ability to act as a versatile scaffold for building peptide-based nanosystems for applications like tumor targeting further highlights its importance in creating the next generation of smart and functional biomaterials. uni-muenchen.de

Q & A

Q. Methodological Note :

- Handling : Use desiccants in storage containers and avoid repeated freeze-thaw cycles.

- Verification : Monitor purity via HPLC before critical experiments, as impurities ≥1% can interfere with coupling efficiency .

How should researchers optimize Fmoc deprotection conditions for this compound to minimize side reactions?

Basic Research Question

Deprotection of the Fmoc group is typically performed using 20% piperidine in DMF for 10–20 minutes. However, extended exposure to strong bases can lead to β-elimination or racemization. For sensitive sequences, a two-step deprotection (e.g., 20% piperidine for 2 minutes, followed by fresh piperidine for 10 minutes) reduces side reactions. Alternative methods, such as ionic liquid-mediated deprotection at room temperature, have shown efficiency without compromising acid-sensitive protecting groups .

Q. Critical Challenge :

- Steric hindrance from the 8-carbon chain may reduce conjugation efficiency. Pre-activation of the linker with EDC/NHS improves yield .

How can researchers resolve discrepancies in CAS number assignments for this compound in analytical standards?

Advanced Research Question

Discrepancies arise when CAS 126631-93-4 (correct for this compound) is conflated with 3627-51-8 (assigned to red yeast rice amines). To mitigate:

Structural Verification : Use NMR (¹H/¹³C) and HRMS to confirm the presence of the Fmoc group and 8-carbon backbone.

Cross-Reference Databases : Validate against PubChem and Reaxys , which correctly list CAS 126631-93-4 for this compound .

Q. Methodological Insight :

- Monitor coupling completion via Kaiser test or chloranil test for secondary amines.

How does the chain length of this compound impact its utility in bioconjugation compared to shorter analogs?

Advanced Research Question

The 8-carbon chain provides enhanced flexibility and solubility compared to shorter analogs (e.g., Fmoc-6-aminohexanoic acid), reducing aggregation in aqueous buffers. However, longer chains may increase entropic penalties in target binding. Empirical testing via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to optimize linker length for specific applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.